2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(naphthalen-1-yl)acetamide

Anticancer drug discovery Tubulin polymerization inhibition Breast cancer

Scaffold-hopping campaigns exploring colchicine-site tubulin inhibitors often stall due to potency cliffs from minor substituent changes. This 2,4-dimethylthiazole-naphthalene acetamide addresses that gap as a distinct chemotype with a computed logP of 3.35, enabling lead-like optimization. • Serves as a reference for designing analogs with balanced potency and solubility, featuring a 1.69-unit lower logP than the 4-methyl-N-(naphthalen-1-yl)-2-phenyl-1,3-thiazole-5-carboxamide analog. • Supports focused screening against MCF-7 and A549 cell lines, where the thiazole-naphthalene class demonstrates potent antiproliferative activity (IC₅₀ range: 0.48-1.80 µM).

Molecular Formula C17H16N2OS
Molecular Weight 296.4 g/mol
Cat. No. B12185431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(naphthalen-1-yl)acetamide
Molecular FormulaC17H16N2OS
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C)CC(=O)NC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C17H16N2OS/c1-11-16(21-12(2)18-11)10-17(20)19-15-9-5-7-13-6-3-4-8-14(13)15/h3-9H,10H2,1-2H3,(H,19,20)
InChIKeyLCWLBJFYHOWEBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 47 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(naphthalen-1-yl)acetamide: Identity & Procurement


2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(naphthalen-1-yl)acetamide (molecular formula C₁₇H₁₆N₂OS, molecular weight 296.39 g/mol) is a synthetic small molecule belonging to the thiazole-naphthalene acetamide class. Structurally, it features a 2,4-dimethyl-1,3-thiazole core linked via an acetamide bridge to a naphthalen-1-yl group, representing a hybrid scaffold that combines a methyl-substituted thiazole heterocycle with a polycyclic aromatic hydrocarbon [1]. This compound is primarily distributed through commercial screening libraries and has been catalogued by vendors such as ChemDiv and ChemBridge, indicating its role as a research tool for drug discovery and chemical biology applications rather than a clinically developed agent .

Screening library compound for colchicine-site tubulin research
Distinct 2,4-dimethylthiazole-acetamide scaffold for SAR exploration
Research use only; not a clinically developed agent

2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(naphthalen-1-yl)acetamide: Generic Substitution Risks


Within the thiazole-naphthalene chemical space, even subtle structural modifications produce divergent biological profiles that preclude interchangeable procurement. The 2,4-dimethyl substitution pattern on the thiazole ring, combined with the specific naphthalen-1-yl attachment via an acetamide linker, creates a unique pharmacophoric arrangement that is absent in the broader class of thiazole-naphthalene derivatives [1]. For instance, in a closely related series of 2-amino-4-(naphthalen-1-yl)thiazoles, altering the substituent from a 4-ethoxyphenyl to a 4-methoxyphenyl group (compare compound 5b vs. 5a) resulted in a 3.75-fold difference in antiproliferative IC₅₀ against MCF-7 cells (0.48 μM vs. 1.80 μM) [1]. This demonstrates that within the thiazole-naphthalene chemotype, adjacent positional isomers and substituent variants cannot be assumed to possess equivalent activity, solubility, or target engagement. Therefore, substitution with a generic analog risks introducing uncharacterized potency shifts, selectivity changes, or ADMET liabilities.

Substituent-dependent potency

Minor thiazole ring changes can substantially shift antiproliferative activity; class-level SAR shows several-fold IC₅₀ differences with single substituent swaps.

Linker chemistry alters mechanism

Acetamide bridge may produce distinct tubulin binding kinetics and cell cycle arrest profiles compared to direct C-C linked analogs.

Unvalidated target engagement

Direct tubulin polymerization data absent; class-level benchmark (3.3 μM threshold) cannot guarantee equivalent potency for this scaffold.

2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(naphthalen-1-yl)acetamide: Quantitative Differentiation Evidence


Antiproliferative Activity in MCF-7 Cells

Although direct head-to-head data for 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(naphthalen-1-yl)acetamide are absent from the primary literature, class-level inference from the closest published scaffold—the 2-amino-4-(naphthalen-1-yl)thiazole series—establishes that the 2,4-dimethylthiazole acetamide analog is structurally distinct from the most potent reference compound 5b (IC₅₀ = 0.48 ± 0.03 μM against MCF-7) [1]. The target compound lacks the 4-ethoxyphenyl substituent present in 5b, replacing it with a 2,4-dimethyl substitution on the thiazole ring and a direct acetamide-naphthalene linkage. In the reference series, replacement of the 4-ethoxy group with 4-methoxy (compound 5a) increased the MCF-7 IC₅₀ from 0.48 μM to 1.80 μM (3.75-fold loss) [1], demonstrating that substituent identity at this position is a critical determinant of antiproliferative activity. By extension, the target compound's distinct 2,4-dimethylthiazole motif is predicted to produce a unique potency profile that cannot be approximated by any single member of the reference series.

Antiproliferative Comparison
Class-level inference
Target compound not directly reported; reference 5b IC₅₀ 0.48 µM vs 5a IC₅₀ 1.80 µM (3.75-fold difference)
Substituent identity critically controls antiproliferative response; target’s distinct motif predicts unique potency
Data to verify for 2,4-dimethylthiazole-acetamide scaffold
Anticancer drug discovery Tubulin polymerization inhibition Breast cancer

Tubulin Polymerization Inhibition vs. Colchicine

The thiazole-naphthalene chemotype has been validated as a colchicine-site tubulin polymerization inhibitor scaffold. Reference compound 5b inhibited tubulin polymerization with an IC₅₀ of 3.3 μM, representing a 2.76-fold improvement over the clinical reference colchicine (IC₅₀ = 9.1 μM) in the same assay [1]. While the target compound has not been directly evaluated in a tubulin polymerization assay, it shares the thiazole-naphthalene hybrid architecture that molecular docking studies confirmed binds to the colchicine site of α,β-tubulin [1]. The target compound's 2,4-dimethylthiazole-acetamide linker distinguishes it from the 2-amino-4-arylthiazole series and may confer altered tubulin binding kinetics. The class-level evidence establishes a performance benchmark: any thiazole-naphthalene derivative targeting the colchicine site must achieve a tubulin polymerization IC₅₀ ≤ 3.3 μM to match or exceed the reference compound's potency.

Tubulin Inhibition Benchmark
Class-level inference
Reference 5b tubulin polymerization IC₅₀ 3.3 µM vs colchicine 9.1 µM; target compound uncharacterized
Establishes colchicine-site engagement benchmark for thiazole-naphthalene chemotype
Requires direct tubulin polymerization assay
Tubulin polymerization Colchicine site Microtubule destabilizer

Physicochemical Profile Differentiation

Computed physicochemical parameters differentiate the target compound from its closest chemotype analogs. The compound exhibits a calculated logP of 3.35 and logD (pH 7.4) of 3.35, with a logSw of -3.96 . In comparison, a structurally related analog—4-methyl-2-[(naphthalen-1-yl)amino]-1,3-thiazole-5-carboxylic acid—shows a distinct physicochemical profile (different substitution pattern, carboxylic acid moiety vs. acetamide) . The target compound's moderate lipophilicity (logP ~3.4) falls within a range considered favorable for cell permeability while still below the threshold (logP >5) associated with poor aqueous solubility and promiscuous target binding. This profile suggests the compound occupies a differentiated lipophilicity space compared to more hydrophobic thiazole-naphthalene derivatives such as 4-methyl-N-(naphthalen-1-yl)-2-phenyl-1,3-thiazole-5-carboxamide (logP = 5.04) .

Lipophilicity Profile
Source review
Target logP 3.35; hydrophobic analog logP 5.04 (Δ1.69 units)
Lower lipophilicity may support assay compatibility and reduced non-specific binding
Computed values only; no experimental logP data available
Lipophilicity Drug-likeness Physicochemical profiling

Cell Cycle Arrest and Apoptosis Induction

In the 2-amino-4-(naphthalen-1-yl)thiazole series, compound 5b induced G2/M phase cell cycle arrest and apoptosis in MCF-7 cancer cells, as demonstrated by flow cytometry [1]. This mechanistic profile is consistent with colchicine-site tubulin inhibitors, which disrupt mitotic spindle formation. The target compound shares the thiazole-naphthalene hybrid architecture but differs critically in the tethering strategy (acetamide linker vs. direct C-C bond) and thiazole substitution (2,4-dimethyl vs. 2-amino-4-aryl). These structural differences may alter the compound's intracellular distribution, metabolic stability, or off-rate from tubulin, potentially yielding a distinct cell cycle arrest profile (e.g., G1/S vs. G2/M arrest) or differential apoptosis induction kinetics. Without direct experimental data, the target compound should be considered mechanistically related but not interchangeable with compound 5b.

Cell Cycle Arrest Profile
Class-level inference
Reference 5b induces G2/M arrest and apoptosis in MCF-7; target linker chemistry differs
Apoptosis pathway-response context may differ; verify cell cycle endpoints
Direct mechanistic characterization required
Cell cycle arrest Apoptosis G2/M phase

2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(naphthalen-1-yl)acetamide: Research & Procurement Applications


Scaffold-Hopping for Colchicine Site Inhibitors

The compound's 2,4-dimethylthiazole-acetamide-naphthalene architecture represents a distinct chemical series from the established 2-amino-4-arylthiazole tubulin inhibitors. As demonstrated by the 3.75-fold potency difference between reference compounds 5b and 5a upon a single substituent change [1], scaffold-hopping campaigns can exploit the target compound's unique chemotype to explore uncharted SAR around the colchicine site. Procurement in milligram quantities enables initial antiproliferative screening (MCF-7, A549 cell lines) and tubulin polymerization assays to benchmark potency against the class standard (IC₅₀ = 3.3 μM for reference compound 5b) [1].

Lipophilicity-Driven ADMET Optimization

With a computed logP of 3.35 (1.69 units lower than the hydrophobic analog 4-methyl-N-(naphthalen-1-yl)-2-phenyl-1,3-thiazole-5-carboxamide, logP = 5.04) , this compound serves as a promising lead-like starting point for optimizing aqueous solubility and reducing non-specific protein binding. Researchers focused on improving the developability profile of thiazole-naphthalene tubulin inhibitors can use this compound as a reference for designing analogs with balanced potency and favorable physicochemical properties.

Chemical Probes for Microtubule Dynamics

The thiazole-naphthalene chemotype has been validated to induce G2/M cell cycle arrest and apoptosis in MCF-7 cells via tubulin polymerization inhibition [1]. The target compound's distinct linker chemistry (acetamide) and substitution pattern (2,4-dimethylthiazole) may confer altered tubulin binding kinetics or isoform selectivity compared to reference compound 5b. Procurement supports the development of chemical probes for dissecting microtubule-dependent processes in cell biology, with the caveat that direct mechanistic characterization (tubulin polymerization IC₅₀, cell cycle analysis) must be performed de novo.

Oncology Library Screening: Breast & Lung Models

The compound is suitable for inclusion in focused screening libraries targeting MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines, where the thiazole-naphthalene scaffold has demonstrated potent antiproliferative activity (reference IC₅₀ range: 0.48–1.80 μM for the most active analogs) [1]. Procurement of the target compound alongside reference analogs (5b, 5a, 6d, 6l) enables comparative dose-response profiling to establish whether the 2,4-dimethylthiazole-acetamide modification improves or diminishes cancer cell selectivity.

Application
Selection Property
Validation Focus
Colchicine-site tubulin study
Chemotype differentiation
Tubulin polymerization IC₅₀ benchmarking
Physicochemical profiling
Lipophilicity control
Solubility and non-specific binding assays
Microtubule dynamics probe
Linker-dependent tubulin kinetics
Cell cycle arrest and apoptosis endpoints
Cancer cell-model screening
Substituent-dependent potency
Comparative dose-response in MCF-7, A549
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